molecular formula C21H25FN2O3 B141868 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide CAS No. 152128-14-8

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide

Cat. No. B141868
M. Wt: 372.4 g/mol
InChI Key: KSZBKOKLZQIWFH-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide is a chemical compound . It has a molecular formula of C21H25FN2O3 and a molecular weight of 372.4 g/mol.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3/c1-26-19-5-3-4-18(20(19)27-2)21(25)23-17-10-12-24(13-11-17)14-15-6-8-16(22)9-7-15/h3-9,17H,10-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBKOKLZQIWFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164960
Record name 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide

CAS RN

152128-14-8
Record name 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152128148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethoxy-N-(1-(4-fluorobenzyl)piperidin-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MA Nader, KL Green, RR Luedtke, RH Mach - Psychopharmacology, 1999 - Springer
Rationale: Based on the differential distribution of dopamine (DA) D 3 receptors in mesolimbic regions relative to nigrostriatal regions, the hypothesis was that D 3 -selective antagonists …
Number of citations: 43 link.springer.com
RH Mach, RLE Ehrenkaufer, JH Greenberg, L Shao… - Synapse, 1995 - Wiley Online Library
A series of positron emission tomography (PET) imaging studies was conducted in a baboon with the benzamide derivatives [ 18 F]2,3‐dimethoxy N‐9‐(4‐fluorobenzyl)‐9‐azabicyclo[…
Number of citations: 18 onlinelibrary.wiley.com

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